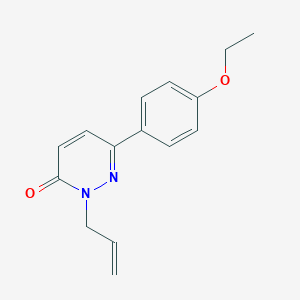
2-allyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-allyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Allyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C15H16N2O2 with a molecular weight of 256.305 g/mol. This compound is characterized by the presence of an allyl group and an ethoxyphenyl substituent, which may influence its pharmacological properties.
The structural features of this compound suggest potential interactions with biological targets. The compound's ability to form hydrogen bonds and its lipophilicity due to the ethoxy group may enhance its bioavailability and receptor binding affinity.
Biological Activity Overview
Research indicates that pyridazinone derivatives exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that pyridazinones can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Pyridazinones have been shown to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Certain derivatives demonstrate activity against a range of pathogens, including bacteria and fungi.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in key biological processes. The allyl and ethoxy groups could enhance its interaction with these targets.
Antitumor Activity
A study investigated the antitumor potential of various pyridazinones, including derivatives similar to this compound. These compounds were found to inhibit the growth of cancer cell lines, such as breast and colon cancer cells, through induction of apoptosis and modulation of signaling pathways related to cell survival .
Anti-inflammatory Studies
Research on related pyridazinones demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory response. Compounds showed half-maximal inhibitory concentrations (IC50) ranging from 55.97 µM to 84.87 µM against COX-1 and COX-2, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
In vitro studies have revealed that certain pyridazinone derivatives possess antimicrobial properties against various bacterial strains and fungi. For instance, a derivative similar in structure exhibited effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .
Data Tables
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-2-prop-2-enylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-11-17-15(18)10-9-14(16-17)12-5-7-13(8-6-12)19-4-2/h3,5-10H,1,4,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOVDXBCRCWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














